molecular formula C15H15NOS B5655121 N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5655121
M. Wt: 257.4 g/mol
InChI Key: SLWWGWCNQWVBII-UHFFFAOYSA-N
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Description

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a benzene ring fused to a thiophene ring, with a phenyl group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions to form the benzothiophene core. The carboxamide group is then introduced through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5,6,7-tetrahydrobenzothiophene: Similar structure but lacks the carboxamide group.

    4,5,6,7-tetrahydrobenzothiophene-1-carboxamide: Similar structure but lacks the phenyl group.

Uniqueness

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-13-9-5-4-6-11(13)10-18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWGWCNQWVBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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